molecular formula C9H8O B063072 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde CAS No. 178742-96-6

4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde

Cat. No. B063072
M. Wt: 132.16 g/mol
InChI Key: VWIMBTLDVPMGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, also known as ECDC, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. ECDC is a highly reactive and unstable compound that can be synthesized using a variety of methods. In

Mechanism Of Action

The mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.

Biochemical And Physiological Effects

4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of tumor growth. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde in lab experiments is its unique properties, which make it an ideal candidate for a variety of scientific research applications. However, one of the main limitations of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is its instability, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, including the development of new synthesis methods to improve the yield and stability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde and its potential use in the treatment of various diseases.

Synthesis Methods

4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized using several methods, including the reaction of 4-ethynylcyclohexa-2,5-diene-1,4-diol with a suitable oxidizing agent. Another method involves the reaction of 4-ethynylcyclohexa-2,5-dien-1-ol with a suitable oxidizing agent in the presence of a base. The yield of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be improved by using a high concentration of the oxidizing agent and a low concentration of the base.

Scientific Research Applications

4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been extensively studied for its potential use in organic synthesis, as it can be used as a building block for the synthesis of various organic compounds. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique properties of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde make it an ideal candidate for use in a variety of scientific research applications.

properties

CAS RN

178742-96-6

Product Name

4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

4-ethynylcyclohexa-1,4-diene-1-carbaldehyde

InChI

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3,6-7H,4-5H2

InChI Key

VWIMBTLDVPMGPK-UHFFFAOYSA-N

SMILES

C#CC1=CCC(=CC1)C=O

Canonical SMILES

C#CC1=CCC(=CC1)C=O

synonyms

1,4-Cyclohexadiene-1-carboxaldehyde, 4-ethynyl- (9CI)

Origin of Product

United States

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